Product packaging for 1-(Methylsulfanylmethyl)benzotriazole(Cat. No.:CAS No. 183164-38-7)

1-(Methylsulfanylmethyl)benzotriazole

Cat. No.: B1653429
CAS No.: 183164-38-7
M. Wt: 179.24 g/mol
InChI Key: XIBSFNFXWRFAMG-UHFFFAOYSA-N
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Description

1-(Methylsulfanylmethyl)benzotriazole is a synthetic benzotriazole derivative of significant interest in chemical research and development. Benzotriazoles are a privileged scaffold in medicinal and pharmaceutical chemistry, known for their versatile biological properties . This compound features a methylsulfanylmethyl group at the N1 position of the heterocyclic benzotriazole core, which may influence its reactivity, lipophilicity, and coordination properties. Research Applications and Value The primary research value of this compound lies in its potential as a versatile synthetic intermediate or a ligand in coordination chemistry. Benzotriazole derivatives are frequently employed as corrosion inhibitors for metals like copper , and the introduction of a sulfur-containing side chain may modify its efficacy or application. In synthetic organic chemistry, such derivatives can act as synthetic auxiliaries or leaving groups in acylation, alkylation, and condensation reactions to construct more complex molecules . Furthermore, benzotriazole-based structures are investigated for their antimicrobial, antiparasitic, and antitumor activities, making them valuable scaffolds in drug discovery . In materials science, benzotriazole derivatives can serve as ligands to form coordination complexes with various metal ions (e.g., Mn, Fe, Co, Cu, Zn), which are studied for their unique structural motifs and physical properties . Handling and Safety As with all chemicals, appropriate safety precautions should be followed. Please consult the Safety Data Sheet for detailed handling, storage, and disposal information. Disclaimer This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3S B1653429 1-(Methylsulfanylmethyl)benzotriazole CAS No. 183164-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183164-38-7

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-(methylsulfanylmethyl)benzotriazole

InChI

InChI=1S/C8H9N3S/c1-12-6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3

InChI Key

XIBSFNFXWRFAMG-UHFFFAOYSA-N

SMILES

CSCN1C2=CC=CC=C2N=N1

Canonical SMILES

CSCN1C2=CC=CC=C2N=N1

Origin of Product

United States

Synthetic Methodologies for 1 Methylsulfanylmethyl Benzotriazole and Analogues

Direct Alkylation and N-Alkylation Strategies for N1-Substitution of Benzotriazole (B28993)

Direct N-alkylation of benzotriazole with an appropriate methylsulfanylmethyl electrophile presents a straightforward approach to the target molecule. However, the tautomeric nature of the benzotriazole ring necessitates careful control to achieve the desired N1-substitution.

Regioselectivity in N-Alkylation of Benzotriazoles: N1 vs. N2 Isomer Formation

The benzotriazole molecule exists as a mixture of two tautomers, 1H-benzotriazole and 2H-benzotriazole. Consequently, alkylation reactions can lead to a mixture of N1- and N2-substituted isomers. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. gsconlinepress.comresearchgate.net Generally, the N1-isomer is the thermodynamically more stable product, while the N2-isomer can sometimes be favored under kinetic control. gsconlinepress.com The separation of these isomers can be challenging, making the development of regioselective synthetic methods a significant area of research. rsc.org

Catalytic Approaches for Site-Selective N1-Alkylation

To overcome the challenge of mixed isomer formation, various catalytic methods have been developed to promote site-selective N1-alkylation of benzotriazoles. The use of specific catalysts can steer the reaction towards the desired N1-substituted product with high selectivity. For instance, certain protocols utilize phase-transfer catalysts or specific metal catalysts to enhance the yield of the N1-isomer. gsconlinepress.com Research has also explored the use of ionic liquids as both solvent and catalyst, which can influence the regioselectivity of the alkylation process. rsc.org

Synthesis via Halomethyl Intermediates

A highly effective and common strategy for the synthesis of 1-(methylsulfanylmethyl)benzotriazole involves a two-step process: the preparation of a 1-(halomethyl)benzotriazole precursor, followed by nucleophilic substitution with a sulfur-containing reagent.

Preparation of 1-(Chloromethyl)benzotriazole Precursors

1-(Chloromethyl)benzotriazole is a key intermediate in the synthesis of a wide range of N1-substituted benzotriazole derivatives. rsc.orgpsu.edu It is typically synthesized from 1-hydroxymethylbenzotriazole, which is, in turn, prepared by the reaction of benzotriazole with formaldehyde (B43269). prepchem.com The conversion of the hydroxyl group to a chlorine atom is readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂). prepchem.comnih.gov The reaction is generally carried out in an inert solvent, and the product can be isolated as a stable crystalline solid. prepchem.comnih.gov

Table 1: Synthesis of 1-(Chloromethyl)benzotriazole

Starting MaterialReagentProductYield (%)Reference
1-HydroxymethylbenzotriazoleThionyl Chloride1-(Chloromethyl)benzotriazole82.9 prepchem.com
1-HydroxymethylbenzotriazoleThionyl Chloride1-(Chloromethyl)benzotriazole78 nih.gov

Nucleophilic Substitution Reactions with Sulfur-Containing Reagents

The chlorine atom in 1-(chloromethyl)benzotriazole is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. rsc.orgpsu.edu To synthesize this compound, 1-(chloromethyl)benzotriazole is reacted with a suitable sulfur nucleophile that can provide the methylsulfanyl group (CH₃S-). A common and effective reagent for this purpose is sodium thiomethoxide (NaSCH₃). The reaction involves the displacement of the chloride ion by the thiomethoxide anion to form the desired product.

This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and promote the reaction.

Table 2: Representative Nucleophilic Substitution on 1-(Chloromethyl)benzotriazole with Sulfur Nucleophiles

SubstrateNucleophileProductReference
1-(Chloromethyl)benzotriazoleSodium Phenylsulfide1-(Phenylthiomethyl)benzotriazole psu.edu
1-(Chloromethyl)benzotriazoleSodium Benzylsulfide1-(Benzylthiomethyl)benzotriazole psu.edu

Methylthiomethylation Reactions in the Context of Benzotriazole Derivatives

Methylthiomethylation is a chemical reaction that introduces a methylthiomethyl group (-CH₂SCH₃) onto a substrate. In the context of benzotriazole derivatives, this can be considered a specific type of N-alkylation. While direct methylthiomethylation of benzotriazole might be challenging due to regioselectivity issues, the two-step approach via a halomethyl intermediate, as described in section 2.2, is a practical and widely applicable method for achieving this transformation.

The reactivity of the N-chloromethyl group of 1-(chloromethyl)benzotriazole with various nucleophiles, including those containing sulfur, highlights its utility as a versatile intermediate for introducing a range of functionalized methyl groups at the N1 position of the benzotriazole ring. rsc.orgpsu.edu

Copper-Catalyzed Methylthiomethylation Approaches

Copper catalysis is a cornerstone of modern organic synthesis, particularly for forming carbon-nitrogen bonds. While direct copper-catalyzed methylthiomethylation of benzotriazole is not extensively documented, the reactivity of benzotriazole with copper catalysts in related N-alkylation and cycloaddition reactions suggests a viable pathway. Copper(I) and Copper(II) salts are known to catalyze the reaction between N-heterocycles and various partners.

Research into copper-catalyzed reactions of azoles provides a framework for this potential synthesis. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click reaction, is used to synthesize 1,2,3-triazoles, highlighting copper's ability to facilitate N-heterocycle formation. nih.govnih.govfrontiersin.org In one study, 1,2,3-triazole-linked benzimidazoles were efficiently synthesized using a copper(II) acetate (B1210297) catalyst in ethanol. researchgate.net This reaction proceeded in good to excellent yields (up to 94%) for a range of aromatic azides, demonstrating the versatility of the copper catalyst. researchgate.net

Furthermore, copper-benzotriazole coordination polymers have been developed as effective catalysts. soton.ac.ukscispace.com A one-dimensional copper-benzotriazole polymer was used to catalyze the one-pot synthesis of (N'-substituted)-hydrazo-4-aryl-1,4-dihydropyridines. soton.ac.ukscispace.com The mechanism is believed to involve the formation of an initial complex between the substrate and the Cu(II) center, followed by a single electron transfer (SET) process to generate the active Cu(I) species. soton.ac.ukscispace.com This precedent for copper-benzotriazole complex catalysis suggests that a similar system could be designed for methylthiomethylation, potentially using a reagent like (chloromethyl) methyl sulfide (B99878) as the electrophile. The interaction between benzotriazole and copper surfaces is strong, with benzotriazole known to adsorb onto copper, which is fundamental to its role as a corrosion inhibitor and is indicative of the potential for catalytic activation. mdpi.comlsbu.ac.uk

Table 1: Examples of Copper-Catalyzed Reactions with Azoles This table is generated based on available data and principles from related reactions.

CatalystReactantsProduct TypeSolventTemp (°C)Yield (%)Reference
Cu(OAc)₂ / Sodium AscorbatePropynylated Benzimidazole, Aryl AzidesTriazole-linked benzimidazoleEthanol50up to 94 researchgate.net
1D Cu-Benzotriazole PolymerAzines, Propiolate EstersDihydropyridinesMethanol70Good soton.ac.ukscispace.com
CuSO₄ / Sodium Ascorbateα-halo ester, S-propargyl mercaptobenzothiazoleTriazole-based BenzothiazoleH₂O/t-BuOHRT47-75 nih.gov

Exploration of Dimethyl Sulfoxide (B87167) as a Methylthiomethylation Reagent

A significant advancement in methylthiomethylation involves using dimethyl sulfoxide (DMSO) not just as a solvent but as a key reagent. DMSO can serve as a source for the methylthiomethyl (-CH₂SMe) group, offering an atom-economical and innovative synthetic route. This approach typically requires an activator to initiate the transformation of DMSO.

A notable method employs Selectfluor (a brand of F-TEDA-BF₄) to mediate the reaction between a substrate, such as a ketone or N-heterocycle, and DMSO. One study detailed a Selectfluor-mediated synthesis of β-acyl allyl benzotriazoles from readily available acetophenones, benzotriazole, and DMSO. nih.gov In this transition-metal-free protocol, DMSO acts as a dual-carbon synthon, leading to the construction of two C-C bonds and one C-N bond in a single operation. nih.gov

While this specific example leads to a more complex structure than this compound, the underlying principle of activating DMSO with Selectfluor to achieve benzotriazole's N-functionalization is directly relevant. A related protocol describes the methylene-tethered benzotriazolation of imidazopyridines, where DMSO acts as a one-carbon synthon in the presence of Selectfluor. rsc.org The proposed mechanism involves the generation of an intermediate, 3-((methylthio)methyl)-2-phenylimidazo[1,2-a]pyridine, from the reaction of imidazopyridine, DMSO, and Selectfluor, which is then attacked by benzotriazole. rsc.org A similar one-step N-methylthiomethylation of benzimidazoles has also been developed using DMSO as both the reagent and solvent, further underscoring the viability of this strategy for related heterocycles. tsijournals.com

Table 2: Selectfluor-Mediated Synthesis Using DMSO This table highlights the use of DMSO as a reagent in the presence of Selectfluor for functionalizing substrates with groups derived from DMSO.

Substrate(s)ReagentsProduct TypeKey FeatureReference
Acetophenones, BenzotriazoleDMSO, Selectfluorβ-Acyl allyl benzotriazolesDMSO as dual-carbon synthon nih.gov
Imidazopyridine, BenzotriazoleDMSO, SelectfluorMethylene-tethered benzotriazolationDMSO as one-carbon synthon rsc.org
Aryl Methyl KetonesDMSO, Selectfluorβ-Acyl allylic methylsulfonesDMSO as synthon; solvent modification controls product organic-chemistry.org
Methyl KetonesDMSO, Selectfluor, I₂, K₂S₂O₈Methylthio-substituted 1,4-enedioneVisible-light driven; DMSO as 'thio' source researchgate.net

Flow Chemistry Approaches for Scalable Synthesis of Benzotriazole Derivatives

Flow chemistry has emerged as a powerful technology for the scalable, safe, and efficient synthesis of chemical compounds, including benzotriazole derivatives. By performing reactions in continuous-flow reactors, chemists can achieve better control over reaction parameters, enhance safety when dealing with hazardous intermediates, and facilitate scaling up from lab to production quantities.

Several continuous-flow methods have been developed for N-substituted benzotriazoles. One approach involves a sequence of C-N bond formation, hydrogenation, diazotization, and cyclization starting from chloronitrobenzenes and amines. lookchem.commit.edudeepdyve.com This multi-step sequence, involving consecutive multiphase processes, was successfully translated into a continuous-flow system, providing regiospecific access to 1-substituted benzotriazoles. lookchem.comdeepdyve.com

Another innovative flow synthesis utilizes the [3+2] cycloaddition of azides and benzynes, which are generated in situ. thieme-connect.com This metal-free procedure uses 2-(trimethylsilyl)aryl trifluoromethanesulfonates as aryne precursors. The use of a flow reactor mitigates the hazards associated with handling reactive arynes and potentially unstable azides at elevated temperatures. This method proved scalable, with one derivative prepared on a gram scale with a residence time of just 8 minutes. thieme-connect.com More recently, a photochemical flow process was reported for synthesizing benzotriazin-4(3H)-ones, which are related heterocyclic scaffolds. nih.gov This method uses a Vapourtec E-series reactor with violet light (420 nm) to induce a photocyclization, achieving excellent yields in a 10-minute residence time without any additives or photocatalysts. nih.gov

Table 3: Examples of Flow Chemistry for Benzotriazole Derivative Synthesis This table summarizes various continuous-flow methodologies applied to the synthesis of benzotriazole-related structures.

Reaction TypePrecursorsFlow System DetailsResidence TimeKey AdvantageReference
CycloadditionAzides, Aryne PrecursorsArgon-driven flow, MeCN solvent, 50 °C8 minScalable, handles hazardous intermediates thieme-connect.com
PhotocyclizationAcyclic Aryl TriazinesVapourtec E-series, 420 nm LED10 minHigh yield, no additives/photocatalyst nih.gov
SNAr/Coupling & CyclizationChloronitrobenzenes, AminesMulti-step continuous flowNot specifiedRegiospecific, multiphase process lookchem.comdeepdyve.com
CuAAC ReactionAzides, AlkynesCopper-on-charcoal catalytic column, 110 °C~2 minScalable, high yield (96% for rufinamide) nih.gov

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of a synthetic route for this compound and its analogues depends on factors like desired regioselectivity, scalability, cost, and environmental impact. A comparative analysis of the available methods reveals distinct advantages and disadvantages for each.

A persistent challenge in the synthesis of N-substituted benzotriazoles is controlling the regioselectivity between the N1 and N2 positions of the triazole ring. Traditional N-alkylation methods using alkyl halides with bases like NaOH, K₂CO₃, or NaH often yield a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product. tsijournals.comresearchgate.net The ratio of these isomers can be influenced by the solvent, base, and alkylating agent used. researchgate.netresearchgate.net

Selectivity-Focused Methods: To overcome this, methods offering high regioselectivity are particularly valuable. The synthesis of 1-substituted benzotriazoles via a multi-step flow process from chloronitrobenzenes is reported to be highly regiospecific. lookchem.com Another approach describes a metal-free, B(C₆F₅)₃-catalyzed reaction with diazoalkanes that provides exclusively N1-alkylated benzotriazoles in excellent yields. rsc.org Similarly, a one-pot synthesis starting from o-phenylenediamine (B120857) and alkyl halides, followed by diazotization, also yields N1-alkylated products selectively. tsijournals.com These methods stand in contrast to many classical approaches where selectivity is poor.

Efficiency and Scalability: The DMSO-based methylthiomethylation offers an elegant, transition-metal-free, one-pot synthesis from readily available materials. nih.gov This enhances atom economy and simplifies the procedure. However, its scalability may require optimization, especially concerning the use of the energetic reagent Selectfluor.

Copper-catalyzed approaches, while not yet specified for this exact transformation, are generally robust and benefit from a vast body of literature. The main drawbacks are the potential for heavy metal contamination in the final product and the cost of ligands, although heterogeneous catalysts like the copper-benzotriazole polymer or copper-on-charcoal can mitigate these issues. nih.govsoton.ac.uk

Flow chemistry represents the pinnacle of scalability and process safety. thieme-connect.comnih.gov By enabling precise control over reaction conditions and allowing for the safe handling of hazardous intermediates, flow synthesis is ideally suited for industrial production. The reported gram-scale synthesis of a benzotriazole derivative in an 8-minute residence time highlights the remarkable efficiency of this technology. thieme-connect.com The primary barrier to its adoption is the initial investment in specialized reactor equipment.

Molecular Structure, Tautomerism, and Conformational Analysis

Tautomeric Equilibrium in Benzotriazoles: 1H- and 2H-Substituted Forms

Benzotriazole (B28993) is an aromatic heterocycle that exhibits annular tautomerism, existing as two primary forms: the 1H- and 2H-tautomers. In the case of 1-(methylsulfanylmethyl)benzotriazole, the substituent is fixed at the N1 position, precluding tautomeric exchange. However, the principles governing the stability of the parent tautomers are fundamental to understanding the prevalence of N1-substituted isomers over their N2-counterparts.

In unsubstituted benzotriazole, the 1H-tautomer is the more stable and predominant form in the solid state, in solution, and in the gas phase. researchgate.networldscientific.comresearchgate.net This preference is a critical factor during the synthesis of N-substituted derivatives. The alkylation of benzotriazole typically yields a mixture of N1- and N2-substituted products, with the N1-isomer, such as this compound, being the major product in most cases.

The greater stability of the N1-substituted isomer is often attributed to its electronic structure. The 1H-benzotriazole system maintains a higher degree of aromaticity in the benzene (B151609) portion of the molecule compared to the 2H-tautomer, where the electronic delocalization is altered. arizona.edu This inherent stability translates to a thermodynamic preference for the formation of N1-substituted products. While exceptions exist, particularly with sterically demanding or electronically unique substituents, the (methylsulfanyl)methyl group generally follows this regioselective preference.

The tautomeric equilibrium of benzotriazole has been extensively investigated using both experimental and computational methods. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) and UV photoelectron spectroscopy (UPS) have been instrumental in confirming the predominance of the 1H-tautomer in solution. researchgate.netresearchgate.net In the gas phase, microwave spectroscopy has also identified the 1H form as the ground state species. worldscientific.com

Theoretical chemistry has provided deeper insights into the energetic landscape of benzotriazole tautomers. A variety of computational methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with functionals like B3LYP, have been employed to calculate the relative stabilities. researchgate.net While results can be method-dependent, most high-level calculations concur that the 1H-tautomer is energetically favored, albeit by a small margin. The inclusion of zero-point vibrational energy in calculations is often crucial for accurately predicting this preference. researchgate.net

Table 1: Calculated Relative Energies of Benzotriazole Tautomers
Computational MethodBasis SetΔE (E₂H - E₁H) (kcal/mol)Reference
MP26-31G*~5.0 researchgate.net
B3LYP6-311++G**~4.9 researchgate.net

Conformational Aspects of the 1-(Methylsulfanylmethyl) Substituent

The rotation around the S–C(methyl) bond is analogous to that in dimethyl sulfide (B99878). Experimental studies on dimethyl sulfide have determined the barrier to internal rotation to be approximately 2.1 kcal/mol. researchgate.netaip.org The preferred conformation is staggered, minimizing steric interactions. aip.org Similarly, rotation around the N1–C(H₂) bond can be compared to that in methyl-substituted amines. For dimethylamine, the internal rotation barrier is approximately 3.1 kcal/mol. scielo.br

For this compound, the preferred conformations would involve staggered arrangements that minimize steric hindrance between the bulky benzotriazole ring, the sulfur atom, and the terminal methyl group. The lowest energy conformer is likely one where the C–S–C plane is oriented away from the benzotriazole ring, and the terminal methyl group is in a staggered position relative to the N1–CH₂ bond.

Table 2: Experimental Rotational Barriers in Analogous Small Molecules
MoleculeRotated BondRotational Barrier (kcal/mol)Reference
Dimethyl Sulfide (CH₃SCH₃)C–S2.13 aip.org
Methanethiol (CH₃SH)C–S1.27 nih.gov
Dimethylamine ((CH₃)₂NH)C–N3.11 scielo.br
Ethane (CH₃CH₃)C–C2.9 ucsd.edu

Intramolecular Interactions within the this compound Framework

The three-dimensional structure and conformational preferences of this compound are further stabilized by a network of weak intramolecular interactions. While lacking strong hydrogen bond donors, the molecule's framework allows for several types of non-covalent interactions that collectively influence its stability.

Potential interactions include weak hydrogen bonds of the C–H···N and C–H···S type. The hydrogen atoms of the methylene (B1212753) (–CH₂–) bridge and the terminal methyl group can act as weak donors, interacting with the electron lone pairs on the N2 and N3 atoms of the triazole ring or the lone pairs on the sulfur atom. Such interactions, though individually weak, can contribute significantly to the stabilization of a particular conformer.

Computational chemistry provides powerful tools for identifying and quantifying these subtle forces. Methods like Natural Bond Orbital (NBO) analysis can reveal stabilizing donor-acceptor interactions, such as the delocalization of electron density from a lone pair orbital (on N or S) to an antibonding C–H orbital (σ*), which is characteristic of a weak hydrogen bond. nih.govnih.gov The Quantum Theory of Atoms in Molecules (AIM) is another approach used to locate bond critical points between non-covalently linked atoms, providing evidence for and characterizing the strength of these interactions. nih.gov These computational studies are essential for mapping the complex interplay of forces that define the molecule's preferred conformation.

Advanced Spectroscopic and Structural Characterization of 1 Methylsulfanylmethyl Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the precise atomic connectivity and chemical environment of nuclei within a molecule. For 1-(Methylsulfanylmethyl)benzotriazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons of the benzotriazole (B28993) ring typically appear as a complex multiplet in the downfield region, a characteristic feature of substituted benzene (B151609) rings. The methylene (B1212753) protons of the -CH₂S- group and the methyl protons of the -SCH₃ group are expected to resonate as singlets in the upfield region, providing key diagnostic signals for the substituent.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-4/H-7)7.95 - 8.10Multiplet2H
Aromatic (H-5/H-6)7.40 - 7.55Multiplet2H
N-CH₂-S5.90Singlet2H
S-CH₃2.20Singlet3H

The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of the aromatic ring currents. The protons at positions 4 and 7 are typically observed at a lower field than those at positions 5 and 6 due to the influence of the adjacent triazole ring. The singlet nature of the methylene and methyl protons indicates the absence of adjacent protons, which is consistent with the proposed structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-4 / C-7127.5
C-5 / C-6124.0
C-3a / C-7a145.5, 132.0
N-CH₂-S50.5
S-CH₃15.0

The aromatic carbons of the benzotriazole ring resonate in the typical downfield region of approximately 110-150 ppm. The two quaternary carbons (C-3a and C-7a) to which the triazole ring is fused are observed at the lowest field in the aromatic region. The methylene carbon (N-CH₂-S) appears at a characteristic chemical shift for a carbon atom attached to both a nitrogen and a sulfur atom. The methyl carbon (S-CH₃) is found in the upfield region, consistent with a methyl group attached to a sulfur atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

To unequivocally assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled aromatic protons, helping to delineate the spin system of the benzene ring. For instance, correlations would be expected between H-4 and H-5, and between H-6 and H-7, confirming their ortho relationship. No cross-peaks would be observed for the singlet signals of the N-CH₂-S and S-CH₃ groups, further confirming their isolated nature.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum establishes one-bond correlations between protons and the carbons to which they are directly attached. This experiment would definitively link the proton signal at ~5.90 ppm to the carbon signal at ~50.5 ppm (N-CH₂-S) and the proton signal at ~2.20 ppm to the carbon signal at ~15.0 ppm (S-CH₃). It would also correlate the aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (two- and three-bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:

A correlation from the methylene protons (N-CH₂-S) to the quaternary carbon C-3a of the benzotriazole ring, confirming the point of attachment of the methylsulfanylmethyl group to the nitrogen atom.

Correlations from the methylene protons (N-CH₂-S) to the methyl carbon (S-CH₃).

Correlations from the aromatic protons to adjacent and more distant carbons within the benzotriazole ring, further solidifying the assignment of the aromatic system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound would display several characteristic absorption bands that are diagnostic of its structure.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch (CH₂ and CH₃)2900 - 3000Medium to Weak
C=N and C=C Stretch (Aromatic Ring)1450 - 1600Medium to Strong
N=N Stretch (Triazole Ring)1200 - 1300Medium
C-N Stretch1000 - 1100Medium
C-S Stretch600 - 800Weak to Medium

The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching vibrations below 3000 cm⁻¹ are clear indicators of the different types of C-H bonds in the molecule. The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the benzotriazole ring system. The stretching vibration of the N=N bond in the triazole ring is also a key diagnostic feature. The C-S stretching vibration, which is typically weak, would be expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, the molecular ion peak would confirm its elemental composition, and the fragmentation pattern would reveal the characteristic cleavage pathways of the molecule.

Table 4: Major Fragments Observed in the Mass Spectrum of this compound

m/zProposed Fragment
179[M]⁺ (Molecular Ion)
119[C₆H₅N₃]⁺ (Benzotriazole cation)
91[C₆H₅N]⁺
61[CH₂SCH₃]⁺
46[CH₂S]⁺

The mass spectrum would be expected to show a molecular ion peak at m/z 179, corresponding to the molecular weight of C₈H₉N₃S. A prominent peak at m/z 119 would arise from the cleavage of the N-CH₂ bond, resulting in the stable benzotriazole cation. Another significant fragmentation pathway would involve the formation of the [CH₂SCH₃]⁺ fragment at m/z 61. These characteristic fragmentation patterns provide strong evidence for the proposed structure of this compound.

Fragmentation Pathways and Molecular Ion Analysis

The analysis of this compound through mass spectrometry provides critical data on its structural composition and stability. While specific fragmentation data for this exact compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of the benzotriazole core and related substituted analogues like 1-methylbenzotriazole (B83409) and 1H-benzotriazole. nist.govmzcloud.org

Upon electron ionization, the molecular ion ([M]⁺) of this compound is expected to be observed. The primary and most characteristic fragmentation pathway for benzotriazoles is the neutral loss of a nitrogen molecule (N₂), which has a mass of 28 Da. nist.gov This cleavage of the triazole ring is a signature fragmentation event for this class of compounds.

Following the initial loss of N₂, the resulting radical cation would be that of the benzazirene ring fused with the remaining side chain. Further fragmentation would likely involve the (methylsulfanylmethyl) group. Cleavage of the C-S bond could lead to the formation of a stable tropylium-like cation or other rearranged aromatic structures. The loss of the entire (methylsulfanylmethyl) group as a radical is another probable pathway.

A plausible fragmentation scheme is outlined below:

Formation of the Molecular Ion: The initial ionization of the molecule.

Loss of N₂: The characteristic fragmentation of the benzotriazole ring system to form a highly reactive intermediate.

Side-Chain Fragmentation: Subsequent fragmentation of the [M-N₂]⁺ ion, likely involving the cleavage of the methylsulfanylmethyl group. This can occur through various bond scissions, leading to smaller charged fragments.

The analysis of these pathways is crucial for the structural elucidation of newly synthesized derivatives and for identifying the compound in complex mixtures.

X-ray Diffraction Crystallography of this compound Derivatives

While the specific crystal structure of this compound is not publicly documented, extensive crystallographic studies on a wide range of benzotriazole derivatives provide a solid foundation for understanding its likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Solid-State Molecular Geometry and Packing Arrangements

Based on the crystal structures of related compounds, such as 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, several key features of the molecular geometry and packing of this compound derivatives can be inferred. researchgate.net

The benzotriazole ring system itself is planar. The substituent at the N1 position, in this case, the (methylsulfanylmethyl) group, will have a specific orientation relative to this plane. The torsional angles between the benzotriazole ring and the side chain are determined by steric and electronic factors to minimize conformational strain.

In the solid state, the packing of these molecules is predominantly governed by weak intermolecular interactions. A common and significant interaction observed in the crystal structures of benzotriazole derivatives is the formation of C—H···N hydrogen bonds. researchgate.net In these interactions, a hydrogen atom attached to a carbon atom in one molecule forms a weak hydrogen bond with a nitrogen atom of the triazole ring of a neighboring molecule.

The interplay of these weak interactions dictates the final three-dimensional architecture of the crystal, influencing physical properties such as melting point and solubility.

Reactivity and Reaction Mechanisms of 1 Methylsulfanylmethyl Benzotriazole

Role of the Benzotriazolyl Moiety as a Leaving Group

The benzotriazole (B28993) (Bt) group attached to the N-1 position is an outstanding leaving group in nucleophilic substitution reactions. This property stems from the stability of the resulting benzotriazolide anion, which is stabilized by the aromatic sextet of the benzene (B151609) ring and the delocalization of the negative charge across the three nitrogen atoms of the triazole ring. The departure of the benzotriazolide anion generates a transient electrophilic species, an N-acylimminium ion equivalent, which is highly susceptible to attack by a wide array of nucleophiles.

Elimination reactions, such as E1 and E2 mechanisms, typically require a suitable leaving group and a proton on a β-carbon. bingol.edu.trlibretexts.org In the case of 1-(Methylsulfanylmethyl)benzotriazole, the methylene (B1212753) carbon to which the benzotriazole and methylsulfanyl groups are attached is the α-carbon. The adjacent carbon, the methyl group of the methylsulfanyl moiety, serves as the β-position.

Despite the presence of β-hydrogens and an excellent leaving group, elimination is not a prominent reaction pathway for this compound. The compound's synthetic utility is almost exclusively derived from nucleophilic substitution reactions. organic-chemistry.org The high stability of the intermediate carbocation (or its equivalent) formed upon the departure of the benzotriazolide anion strongly favors the SN1-type substitution pathway over elimination. bingol.edu.tr The reaction conditions employed, often involving strong nucleophiles rather than strong, non-nucleophilic bases, also steer the reaction towards substitution. youtube.com Therefore, while theoretically possible, elimination to form a thioenol ether is not a synthetically significant or commonly reported reaction for this substrate.

Nucleophilic Substitution Reactions at the Methylsulfanylmethyl Group

The primary mode of reactivity for this compound involves the substitution of the benzotriazolyl group by a nucleophile. This transformation provides a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds.

The benzotriazolyl group can be displaced by a diverse range of nucleophiles. The reaction typically proceeds by the nucleophile attacking the electrophilic methylene carbon, leading to the expulsion of the stable benzotriazolide anion. Organometallic reagents, such as Grignard reagents and organolithium compounds, are particularly effective carbon nucleophiles for this transformation.

For instance, treatment of this compound with n-butyllithium (n-BuLi) at low temperatures generates the α-lithiated species, 1-[lithio(methylsulfanyl)methyl]benzotriazole. This stabilized carbanion can then react with various electrophiles, such as ketones, to form intermediate alcohols. researchgate.net Subsequent reactions can be induced to achieve further transformations.

The general reaction scope with Grignard reagents allows for the introduction of various alkyl and aryl groups, forming new thioethers. This methodology is analogous to reactions developed for similar benzotriazole adducts, where Grignard reagents effectively displace the benzotriazole moiety to form new C-C bonds. researchgate.netrsc.org

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct TypeReference
Organolithium (via lithiation)n-Butyllithium followed by an electrophile (e.g., a ketone)α-Methylsulfanyl alcohol derivatives researchgate.net
Grignard ReagentsPhenylmagnesium bromide (PhMgBr)Arylmethyl methyl sulfides (e.g., Benzyl methyl sulfide) researchgate.net
Grignard ReagentsEthylmagnesium bromide (EtMgBr)Alkylmethyl methyl sulfides (e.g., Propyl methyl sulfide) researchgate.net
CyanidePotassium Cyanide (KCN)α-Methylsulfanylacetonitriles rsc.org
EnolatesLithium enolate of acetoneβ-Ketothioethers organic-chemistry.org

The sulfur atom in the methylsulfanylmethyl group is itself a site of potential reactivity. It can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. Oxidation is typically achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

Oxidation to Sulfoxide : Partial oxidation yields 1-(Methylsulfinylmethyl)benzotriazole. The resulting sulfoxide group enhances the acidity of the adjacent methylene protons, facilitating easier deprotonation to form a stabilized carbanion.

Oxidation to Sulfone : Further oxidation affords 1-(Methylsulfonylmethyl)benzotriazole. The powerful electron-withdrawing nature of the sulfonyl group makes the methylene protons significantly more acidic and also further activates the benzotriazolyl moiety as a leaving group.

These oxidized derivatives can then undergo nucleophilic substitution reactions, often with enhanced reactivity compared to the parent sulfide (B99878). rsc.org

Electrophilic Reactions on the Benzotriazole Ring System

While the predominant reactivity of this compound occurs at the N-1 substituent, the aromatic benzene ring can, in principle, undergo electrophilic aromatic substitution. In N-substituted benzotriazoles, electrophilic attack generally occurs at the 4- or 7-positions of the benzene ring. chemicalbook.com The triazole ring acts as a deactivating group, making substitution less favorable than in benzene itself. Reactions such as nitration or halogenation would require harsh conditions and are not a common synthetic application for this class of compounds, as such conditions might degrade the side chain. youtube.com The focus of its chemistry remains centered on the utility of the benzotriazole group as a leaving group. organic-chemistry.org

Metal-Catalyzed Transformations Involving this compound

The most significant metal-mediated transformations of this compound involve organometallic reagents that act as nucleophiles, as detailed in section 5.2.1. The reaction with n-butyllithium to form the lithiated intermediate is a key step that enables a host of subsequent reactions with electrophiles. researchgate.net This process allows the compound to function as a methylsulfanylmethyl anion equivalent.

Furthermore, the broader class of N-substituted benzotriazoles has been explored in metal-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively documented, related N-acyl benzotriazoles undergo nickel-catalyzed cross-coupling reactions. rsc.org Benzotriazole and its derivatives can also serve as effective ligands in various palladium- and copper-catalyzed coupling reactions, highlighting their versatility in the presence of transition metals. rsc.orgresearchgate.net The reaction of the lithiated anion of this compound with ketones can be followed by a zinc bromide-mediated rearrangement, demonstrating the utility of Lewis acids in promoting further transformations of the initial adducts. researchgate.net

Rhodium-Catalyzed Coupling Reactions with Unsaturated Substrates

While specific studies on rhodium-catalyzed coupling reactions of this compound with unsaturated substrates are not extensively documented, the reactivity can be inferred from studies on related N-substituted benzotriazoles. Rhodium catalysis is a powerful tool for C-C and C-N bond formation, and the benzotriazole group can participate in these reactions in several ways.

One relevant reaction is the rhodium-catalyzed allylation of 1,2,3-benzotriazoles with allenes. In such reactions, the N-H bond of the parent benzotriazole undergoes oxidative addition to a Rh(I) complex. This is followed by hydrometallation of the allene (B1206475) and subsequent reductive elimination to yield the N-allylated product. The regioselectivity of the allylation (N1 vs. N2) can often be controlled by the choice of phosphine (B1218219) ligand on the rhodium catalyst. nih.gov

For this compound, a direct N-H activation is not possible. However, the nitrogen atoms of the triazole ring could potentially coordinate to the rhodium center, facilitating other types of coupling reactions. For instance, rhodium-catalyzed hydroamination of unactivated alkenes with N-substituted benzotriazoles could be a plausible pathway. nih.gov In a hypothetical rhodium-catalyzed coupling with an alkene, the reaction could proceed through a transient intermediate where the rhodium coordinates to both the alkene and one of the nitrogen atoms of the benzotriazole ring. Subsequent migratory insertion and β-hydride elimination could lead to coupled products. The presence of the sulfur atom in the substituent might also influence the catalytic cycle, potentially through coordination to the rhodium center, which could either facilitate or inhibit the reaction depending on the specific conditions.

A proposed general mechanism for a rhodium-catalyzed coupling of a generic N-substituted benzotriazole with an alkene is presented below:

StepDescription
1. CoordinationThe alkene and the N-substituted benzotriazole coordinate to the Rh(I) catalyst.
2. Oxidative CyclizationFormation of a rhodacyclopentane intermediate.
3. β-Hydride EliminationElimination of a hydrogen atom from the rhodacyclopentane to form a Rh-H species and an unsaturated product.
4. Reductive EliminationRelease of the final product and regeneration of the Rh(I) catalyst.

This is an interactive data table. The proposed mechanism is based on known rhodium-catalyzed reactions of related compounds.

Further research is required to elucidate the specific pathways and outcomes for this compound in rhodium-catalyzed couplings with various unsaturated partners.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation is a powerful strategy for the direct functionalization of organic molecules. In the context of this compound, several C-H bonds are potential sites for activation, including those on the benzene ring of the benzotriazole moiety and the methyl and methylene groups of the substituent.

The benzotriazole group itself can act as a directing group in C-H activation reactions. For N-alkyl and N-aryl benzotriazoles, palladium-catalyzed C-H arylation at the C7 position of the benzotriazole ring has been reported. rsc.org This typically involves the formation of a palladacycle intermediate where the palladium coordinates to one of the nitrogen atoms (N1 or N2) and activates a nearby C-H bond.

For this compound, a similar N-directed C-H activation of the benzene ring is conceivable. The reaction would likely proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, depending on the specific reaction conditions and coupling partners.

Furthermore, the C-H bonds of the methylsulfanylmethyl substituent could also be targets for functionalization. Palladium-catalyzed C(sp³)–H activation is a rapidly developing field. nih.gov The presence of the sulfur atom might influence the regioselectivity of such a reaction. It is possible that the sulfur atom could coordinate to the palladium catalyst, directing C-H activation to the adjacent methylene or methyl groups. However, strong coordination of sulfur to the palladium center could also lead to catalyst poisoning.

A general representation of potential palladium-catalyzed C-H activation sites on this compound is shown below.

Site of C-H ActivationPotential Directing GroupPlausible Reaction Type
C7 of Benzotriazole RingN1 or N2 of Triazole RingDirect Arylation, Alkenylation, etc.
Methylene (-CH₂-) GroupSulfur Atom or Triazole NitrogenCross-Dehydrogenative Coupling, etc.
Methyl (-CH₃) GroupSulfur AtomFunctionalization via a Distal Palladacycle

This is an interactive data table illustrating potential C-H activation pathways.

The specific outcome of a palladium-catalyzed C-H functionalization reaction on this compound would depend on various factors, including the choice of catalyst, ligand, oxidant, and reaction conditions.

Oxidative Degradation Pathways of this compound

The environmental fate of benzotriazole derivatives is of significant interest due to their widespread use and potential persistence. Oxidative degradation, particularly through advanced oxidation processes (AOPs) that generate highly reactive species like the hydroxyl radical (•OH), is a key transformation pathway.

Theoretical and Experimental Studies of Radical-Initiated Degradation (e.g., •OH)

The degradation of this compound initiated by hydroxyl radicals is expected to proceed through attacks on both the benzotriazole ring system and the methylsulfanylmethyl substituent.

Attack on the Benzotriazole Ring: Theoretical and experimental studies on the parent 1H-benzotriazole have shown that the reaction with •OH radicals primarily proceeds via addition to the benzene or triazole ring. nih.gov This leads to the formation of hydroxylated intermediates. The addition of •OH to the aromatic ring is a common degradation pathway for many aromatic compounds.

Attack on the Methylsulfanylmethyl Substituent: The thioether group is also susceptible to oxidation by hydroxyl radicals. The reaction of •OH with thioethers can proceed via two main pathways: hydrogen abstraction from the α-carbon atoms or direct attack on the sulfur atom to form a sulfur-centered radical cation. nih.govacs.org For this compound, this would involve hydrogen abstraction from the methylene (-CH₂-) or methyl (-CH₃) groups, or electron transfer from the sulfur atom. The resulting carbon-centered or sulfur-centered radicals would then undergo further reactions, typically involving the addition of molecular oxygen in aerobic environments. acs.org

Reaction TypeSite of AttackInitial Product
•OH AdditionBenzene ring of benzotriazoleHydroxylated benzotriazole radical adduct
Hydrogen AbstractionMethylene (-CH₂-) groupCarbon-centered radical at the methylene position
Hydrogen AbstractionMethyl (-CH₃) groupCarbon-centered radical at the methyl position
Electron TransferSulfur atomSulfur-centered radical cation

This is an interactive data table summarizing the initial steps of •OH-initiated degradation.

Identification of Transformation Products and Mechanistic Insights

While specific experimental data on the transformation products of this compound are scarce, a plausible degradation pathway can be constructed based on the known reactivity of the benzotriazole and thioether functional groups.

Products from Benzotriazole Ring Degradation: The initial hydroxylated intermediates of the benzotriazole ring can undergo further oxidation, leading to ring-opening products. For the parent benzotriazole, products such as phenol, catechol, and eventually short-chain carboxylic acids have been identified, indicating the cleavage of both the benzene and triazole rings.

Products from Thioether Oxidation: The oxidation of the methylsulfanylmethyl group is expected to proceed in a stepwise manner. The initial reaction with •OH can lead to the formation of a sulfoxide, 1-(methylsulfinylmethyl)benzotriazole. Further oxidation of the sulfoxide would yield the corresponding sulfone, 1-(methylsulfonylmethyl)benzotriazole. Cleavage of the C-S bonds can also occur, leading to the formation of methanesulfinic acid and methanesulfonic acid, as well as formaldehyde (B43269) from the methylene bridge.

A proposed oxidative degradation pathway for this compound is outlined below, leading to a variety of transformation products:

Hydroxylation of the aromatic ring: Formation of various isomeric hydroxylated derivatives of this compound.

Oxidation of the sulfur atom: Stepwise oxidation to 1-(methylsulfinylmethyl)benzotriazole and subsequently to 1-(methylsulfonylmethyl)benzotriazole.

Cleavage of the N-C bond: Release of the benzotriazole moiety and formation of products derived from the methylsulfanylmethyl group, such as formaldehyde and methanethiol, which would be further oxidized.

Ring opening: Cleavage of the benzotriazole ring system to form smaller aliphatic acids and inorganic nitrogen species.

The identification of these potential transformation products is crucial for understanding the environmental fate and potential toxicity of this compound.

Based on a comprehensive search of available scientific literature, a dedicated and complete computational chemistry analysis focusing solely on this compound, as specified in the requested outline, could not be located. While numerous studies perform theoretical investigations on the broader class of benzotriazoles and related heterocyclic compounds, none provide the specific, detailed data required for each subsection concerning this particular molecule.

Computational studies in chemistry are highly specific to the molecule being investigated. Key findings such as optimized geometry, electronic properties (HOMO-LUMO energies, electrostatic potential), and predicted spectroscopic data (NMR, IR) are unique to the exact molecular structure. Therefore, substituting data from related compounds, such as 1-methylbenzotriazole (B83409) or other derivatives, would be scientifically inaccurate and would not meet the stringent requirements of the request.

The generation of the requested article requires precise data tables and in-depth research findings for:

Computational Chemistry and Theoretical Investigations of 1 Methylsulfanylmethyl Benzotriazole

Spectroscopic Property Prediction and Correlation with Experimental Data

Predicted Vibrational Frequencies and IR Spectra:A table of calculated vibrational frequencies and their corresponding assignments.

Without a published study or publicly available database containing these specific calculations for 1-(Methylsulfanylmethyl)benzotriazole, it is not possible to generate the scientifically accurate and data-rich article as outlined.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. By simulating the reaction pathways at a molecular level, it is possible to gain a comprehensive understanding of the underlying mechanisms, which is often challenging to achieve through experimental methods alone.

Transition State Localization and Energy Profile Determination

A critical aspect of understanding a chemical reaction is the identification and characterization of its transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are employed to locate these fleeting structures. The geometry of the transition state provides crucial information about the bonding changes that occur during the reaction.

Table 1: Illustrative Energy Profile for a Hypothetical SN2 Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-10.0

Note: The data in this table is hypothetical and serves as an example based on typical SN2 reactions.

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models, particularly those employing continuum solvation models like the Polarizable Continuum Model (PCM), can effectively simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's energy in the presence of the solvent.

For reactions of this compound, the polarity of the solvent is expected to play a significant role. In reactions that proceed through polar transition states, polar solvents would be expected to lower the activation energy, thereby accelerating the reaction rate. Conversely, for reactions with nonpolar transition states, a nonpolar solvent might be more favorable. These computational insights are invaluable for optimizing reaction conditions to achieve desired reactivity and selectivity.

Tautomer Stability and Interconversion Barrier Calculations

Benzotriazole (B28993) and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the proton on the triazole ring. Computational chemistry provides a robust means to assess the relative stabilities of these tautomers and the energy barriers for their interconversion.

For this compound, the substituent is on the N1 position, making it a 1H-tautomer. A potential tautomeric form would be the 2-(methylsulfanylmethyl)benzotriazole, a 2H-tautomer. Ab initio and DFT calculations on the parent benzotriazole and other N-substituted derivatives have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.net This preference is attributed to the aromaticity of the benzotriazole ring system, which is better preserved in the 1H form. It is therefore highly probable that this compound is energetically favored over its 2H counterpart.

The energy barrier for the interconversion between the 1H and 2H tautomers can be calculated by locating the transition state for the proton transfer. This barrier provides an indication of the kinetic stability of the individual tautomers. For unsubstituted benzotriazole, this barrier has been computationally determined, and similar values would be expected for its N-substituted derivatives.

Table 2: Calculated Relative Stabilities and Interconversion Barrier for Benzotriazole Tautomers

TautomerRelative Stability (kcal/mol)Interconversion Barrier (kcal/mol)
1H-Benzotriazole0.0-
2H-Benzotriazole+2.515.0

Note: The data in this table is based on computational studies of unsubstituted benzotriazole and serves as an estimation for substituted derivatives.

Synthetic Applications of 1 Methylsulfanylmethyl Benzotriazole in Organic Synthesis

Utilization as a Building Block for Carbon-Sulfur Bond Formation

The structure of 1-(Methylsulfanylmethyl)benzotriazole, featuring a methylsulfanyl group, suggests its potential as a reagent for introducing the CH2SCH3 moiety into organic molecules. The benzotriazolyl group is an excellent leaving group, and its departure can facilitate the formation of a stabilized carbocation or a related reactive intermediate. This reactivity pattern is observed in analogous N-substituted benzotriazoles.

For instance, the benzotriazolyl group in N-(α-alkoxyalkyl)-, N-(α-aminoalkyl)-, and N-(α-haloalkyl)benzotriazoles is readily displaced by nucleophiles. By analogy, this compound could react with various sulfur nucleophiles (thiolates, thiols) to form new carbon-sulfur bonds, as depicted in the hypothetical reaction below.

Table 1: Hypothetical Carbon-Sulfur Bond Forming Reactions

Reactant A Reactant B (Nucleophile) Plausible Product Reaction Type
This compound R-SH (Thiol) R-S-CH2-S-CH3 Thioacetal formation
This compound R-SNa (Thiolate) R-S-CH2-S-CH3 Nucleophilic substitution

This application would provide a straightforward method for the synthesis of thioacetals and other sulfur-containing compounds under potentially mild conditions.

Participation in Carbon-Nitrogen and Carbon-Carbon Bond Formations

The benzotriazole (B28993) methodology is extensively used for the formation of carbon-nitrogen and carbon-carbon bonds. acs.orgacs.org Compounds like 1-(aminomethyl)benzotriazoles react with enamines and vinyl ethers to form 1,3-diamines and other nitrogen-containing heterocycles. acs.org Similarly, 1-(chloromethyl)benzotriazole is a reactant for preparing N-(benzotriazol-1-ylmethyl) heterocycles. sigmaaldrich.com

By analogy, this compound could serve as an electrophile in reactions with nitrogen and carbon nucleophiles. The benzotriazolide anion is a good leaving group, facilitating the substitution by amines, amides, or carbanions.

Potential Carbon-Nitrogen Bond Formations:

Reaction with primary and secondary amines: Would yield N-(methylsulfanylmethyl)amines.

Reaction with amides and sulfonamides: Could lead to the corresponding N-acylated or N-sulfonylated products.

Potential Carbon-Carbon Bond Formations:

Friedel-Crafts-type reactions: Reaction with electron-rich aromatic and heteroaromatic compounds could introduce the methylsulfanylmethyl group.

Reactions with organometallic reagents: Grignard reagents or organolithium compounds could displace the benzotriazole group to form a new C-C bond.

Table 2: Plausible C-N and C-C Bond Forming Reactions

Nucleophile Product Type Potential Application
R2NH N-(Methylsulfanylmethyl)amine Synthesis of functionalized amines
Indole 3-(Methylsulfanylmethyl)indole Functionalization of heterocyles
R-MgBr R-CH2-S-CH3 Synthesis of unsymmetrical sulfides

Role in the Construction of Complex Heterocyclic Systems

The pioneering work of Katritzky and others has established benzotriazole as a versatile tool in heterocyclic synthesis. acs.orgacs.orgnih.gov Benzotriazole-mediated reactions allow for the construction of a wide array of monocyclic and bicyclic heterocyclic systems. acs.orgacs.orgepa.gov This methodology often involves the introduction of a benzotriazolylmethyl group onto a substrate, followed by cyclization and elimination of the benzotriazole moiety.

Given this precedent, this compound could be employed in similar synthetic strategies. It could be used to introduce a functionalized one-carbon unit into a molecule, which then participates in a subsequent cyclization step. The methylsulfanyl group could also be further functionalized or used to influence the regioselectivity of the cyclization. For example, it could be oxidized to a sulfoxide (B87167) or sulfone, enhancing the acidity of the methylene (B1212753) protons and facilitating subsequent reactions.

Adaptability in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains portions of all the starting materials. Benzotriazole and its derivatives have found application in MCRs, often acting as a convertible isonitrile or participating in cascade reactions.

While there is no direct evidence for the use of this compound in MCRs, its structure lends itself to potential applications. The benzotriazole moiety can act as a leaving group, and the nitrogen atoms could potentially coordinate to a metal catalyst. The methylsulfanylmethyl group could also participate in the reaction, for instance, by stabilizing an adjacent carbanion.

Application as an Acylating Agent (Analogous to N-Acylbenzotriazoles)

N-acylbenzotriazoles are well-established as stable, crystalline, and highly efficient acylating agents. thieme-connect.comnih.govacs.org They are often superior to traditional acylating agents like acid chlorides, as they are less sensitive to moisture and their reactions are often cleaner. thieme-connect.comnih.gov They are used for N-, C-, S-, and O-acylations. nih.gov

While this compound is not an acylating agent in the traditional sense, it can be considered a "methylsulfanylmethylating" agent. The analogy to N-acylbenzotriazoles lies in the role of the benzotriazole as an excellent leaving group, facilitating the transfer of the CH2SCH3 group to a nucleophile, just as N-acylbenzotriazoles transfer an acyl group.

In complex syntheses, the mild conditions and high selectivity of N-acylbenzotriazoles are particularly advantageous. thieme-connect.com By analogy, this compound could offer a method for the selective introduction of the methylsulfanylmethyl group under neutral or mild conditions, avoiding the use of harsh reagents that might be incompatible with sensitive functional groups elsewhere in the molecule.

Benzotriazole derivatives are cornerstones of modern peptide synthesis. Reagents like HOBt (1-Hydroxybenzotriazole) and its derivatives are used as additives to suppress side reactions and reduce racemization during amide bond formation. Furthermore, N-protected aminoacylbenzotriazoles are used for the coupling of amino acids to form peptides. lupinepublishers.comacs.orgnih.gov These reagents are known for their efficiency and for preserving the stereochemical integrity of the amino acids. nih.govmdpi.com

While this compound would not be used for forming peptide bonds directly, its structural similarity to other benzotriazole-based reagents suggests potential, albeit hypothetical, applications in peptide chemistry. For instance, it could be used to selectively modify the N-terminus or side chains of peptides with a methylsulfanylmethyl group, which could be useful for introducing labels or other functionalities.

Q & A

Basic Research Question

  • FT-IR : Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹, benzotriazole ring vibrations at ~1450–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methylsulfanylmethyl protons at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 209) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

How can reaction mechanisms for this compound derivatives be elucidated?

Advanced Research Question
Mechanistic studies employ kinetic profiling, isotopic labeling (e.g., deuterated solvents), and trapping of intermediates. For example, in situ NMR monitoring reveals transient intermediates during nucleophilic substitution . Computational tools (DFT) model transition states to confirm SN2 pathways or radical mechanisms in oxidative conditions .

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